molecular formula C20H22N4O2S2 B2552530 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1172245-67-8

4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2552530
CAS RN: 1172245-67-8
M. Wt: 414.54
InChI Key: AQAYEHIOHQBHKO-UHFFFAOYSA-N
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Description

4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research has explored novel heterocyclic compounds derived from benzodifuran, thiadiazole, and other related structures for their potential as anti-inflammatory and analgesic agents. Such compounds have demonstrated significant COX-2 inhibitory activity, suggesting potential for the development of new therapeutic agents with analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Derivatives of thiadiazole, oxadiazole, and triazole have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown variable and modest activity against a range of bacterial and fungal strains, highlighting the potential of thiadiazole and related compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitubercular Activity

Compounds incorporating elements of the thiadiazole structure have been investigated for their antitubercular activity. Specifically, Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been screened against Mycobacterium tuberculosis, showing promising antitubercular properties and indicating a potential pathway for developing new treatments for tuberculosis (Badiger & Khazi, 2013).

Cytotoxicity Against Cancer Cells

Novel compounds with thiadiazole and pyrazole frameworks have been synthesized and their cytotoxicity evaluated against cancer cell lines. These studies aim to identify new chemotherapeutic agents by examining the anticancer properties of these heterocyclic compounds (Hassan, Hafez, & Osman, 2014).

EGFR Inhibitors for Anti-Cancer Activity

Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their EGFR inhibitory activity as a mechanism for anti-cancer effects. These compounds demonstrate promising binding affinities and activity against cancer cells, suggesting their potential as targeted therapies (Karayel, 2021).

properties

IUPAC Name

4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-26-16-6-4-14(5-7-16)13-18-22-23-19(28-18)15-8-10-24(11-9-15)20(25)21-17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAYEHIOHQBHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

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